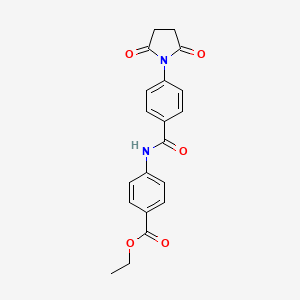

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

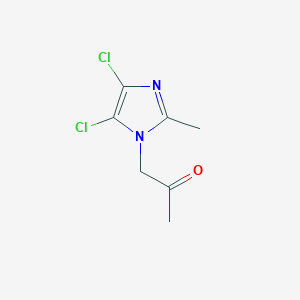

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate, also known as EDBB, is a synthetic molecule with potential applications in various fields of research and industry. It has a molecular weight of 247.25 .

Molecular Structure Analysis

The linear formula of this compound is C13H13NO4 . The Inchi Code is 1S/C13H13NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3 .Physical And Chemical Properties Analysis

The melting point of this compound is 160 - 161 .Aplicaciones Científicas De Investigación

Nonlinear Optical Properties

Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives, closely related to the query compound, have been studied for their potential as nonlinear optical (NLO) materials using density functional theory (DFT) methods. These compounds exhibit significantly larger static first and second hyperpolarizabilities compared to the NLO prototypical molecule, para-nitroaniline, making them promising candidates for NLO materials. The derivatives, particularly one with the pyrrolyl group, showed improved NLO properties over EMAB, suggesting that the substitution of the methoxy group with stronger electron donors can enhance NLO activities (Kiven et al., 2023).

Anti-Juvenile Hormone Agents

A study on ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) derivatives, including closely related compounds, revealed their activity as partial juvenile hormone (JH) antagonists targeting larval epidermis. Among these, ethyl 4-(2-benzylhexyloxy)benzoate (KF-13) demonstrated high precocious metamorphosis-inducing activity at low doses in the silkworm, Bombyx mori. The study indicates that these compounds induce JH deficiency, and their activity can be counteracted by the simultaneous application of a JH agonist, methoprene. This research highlights the potential of these compounds in controlling insect development and metamorphosis (Kuwano et al., 2008).

Oxygenation Studies of Ligands

Research into benzyl and ethyl groups appended to pyridine and aniline ancillary ligands in diiron(II) complexes has provided insights into their structural and oxygenation properties. These complexes serve as analogues of the diiron(II) center in the hydroxylase component of soluble methane monooxygenase (MMOH), showing potential for mimicking enzymatic activities involved in methane oxidation. The study emphasizes the significance of the substituent placement on pyridine rings and their impact on the geometry and oxygenation of diiron(II) compounds (Carson & Lippard, 2006).

Mecanismo De Acción

Target of Action

It has been found to improve monoclonal antibody production in chinese hamster ovary cells , suggesting that it may interact with cellular mechanisms involved in protein synthesis and secretion.

Mode of Action

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate appears to modulate cellular metabolism. It has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may interact with cellular energy metabolism pathways, potentially influencing the efficiency of protein production.

Biochemical Pathways

The compound also suppressed the galactosylation on a monoclonal antibody , indicating a potential influence on protein glycosylation pathways.

Result of Action

The primary observed result of the action of this compound is an increase in monoclonal antibody production in Chinese hamster ovary cells . This is accompanied by a suppression of cell growth, increased glucose uptake, and increased intracellular ATP . The compound also suppressed the galactosylation on a monoclonal antibody , which is a critical quality attribute of therapeutic monoclonal antibodies.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-2-27-20(26)14-3-7-15(8-4-14)21-19(25)13-5-9-16(10-6-13)22-17(23)11-12-18(22)24/h3-10H,2,11-12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZNGCSQQYVVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2724162.png)

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione](/img/structure/B2724163.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)

![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2724168.png)

![7-[(tert-butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2724170.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2724171.png)

![6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2724175.png)

![4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2724179.png)

![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)

![3-Iodo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2724184.png)